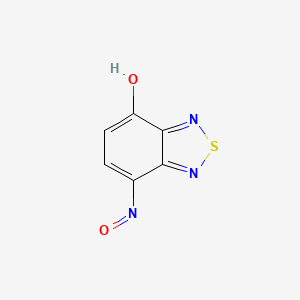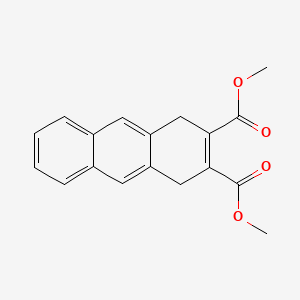
Dimethyl 1,4-dihydroanthracene-2,3-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 1,4-dihydroanthracene-2,3-dicarboxylate is an organic compound with the molecular formula C18H16O4 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features two ester groups at the 2 and 3 positions of the anthracene ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 1,4-dihydroanthracene-2,3-dicarboxylate typically involves the esterification of 1,4-dihydroanthracene-2,3-dicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The reaction mixture is typically heated to around 60-80°C and maintained under these conditions until the reaction is complete.
化学反应分析
Types of Reactions
Dimethyl 1,4-dihydroanthracene-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: 1,4-dihydroanthracene-2,3-dimethanol.
Substitution: Various substituted anthracene derivatives depending on the electrophile used.
科学研究应用
Dimethyl 1,4-dihydroanthracene-2,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Studied for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which Dimethyl 1,4-dihydroanthracene-2,3-dicarboxylate exerts its effects depends on the specific application. In biological systems, it may interact with cellular components such as enzymes or receptors, leading to various biochemical responses. The compound’s aromatic structure allows it to participate in π-π interactions, which can influence its binding affinity and specificity for molecular targets.
相似化合物的比较
Similar Compounds
Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate: Another ester derivative with similar structural features but different reactivity and applications.
Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate: A dihydropyridine derivative with distinct pharmacological properties.
Nifedipine: A well-known calcium channel blocker with a 1,4-dihydropyridine structure.
Uniqueness
Dimethyl 1,4-dihydroanthracene-2,3-dicarboxylate is unique due to its anthracene backbone, which imparts specific photophysical and photochemical properties. This makes it particularly useful in applications requiring light absorption and emission, such as in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
属性
CAS 编号 |
56306-54-8 |
|---|---|
分子式 |
C18H16O4 |
分子量 |
296.3 g/mol |
IUPAC 名称 |
dimethyl 1,4-dihydroanthracene-2,3-dicarboxylate |
InChI |
InChI=1S/C18H16O4/c1-21-17(19)15-9-13-7-11-5-3-4-6-12(11)8-14(13)10-16(15)18(20)22-2/h3-8H,9-10H2,1-2H3 |
InChI 键 |
QTQSEDFHGDXOCO-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(CC2=CC3=CC=CC=C3C=C2C1)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


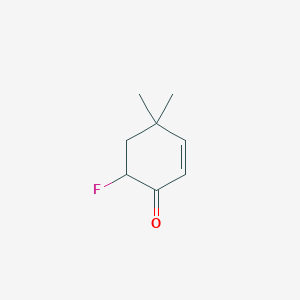
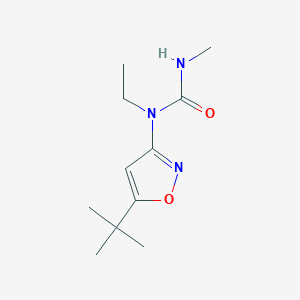
![Trimethyl{[(prop-1-yn-1-yl)sulfanyl]ethynyl}silane](/img/structure/B14632110.png)

![Benzene, [(R)-propylsulfinyl]-](/img/structure/B14632125.png)
![Methyl {6-[(prop-2-yn-1-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate](/img/structure/B14632127.png)

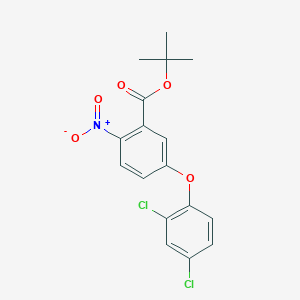
![Piperidine, 4-phenyl-1-[[(phenylthio)methyl]sulfonyl]-](/img/structure/B14632132.png)
![Butanoic acid, 3-oxo-, (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel-](/img/structure/B14632134.png)
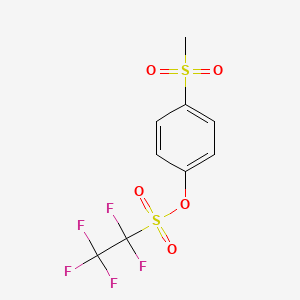
![Acetic acid;8-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B14632140.png)

